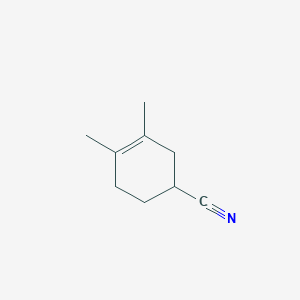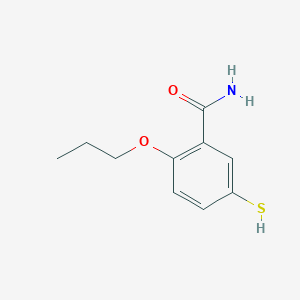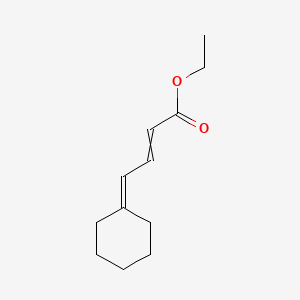
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one
概要
説明
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is an organic compound that belongs to the class of phenoxyphenoxy derivatives. This compound is characterized by the presence of two phenoxy groups, each substituted with dichlorophenyl and oxazolidinyl groups. It is primarily used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 2,4-dichlorophenol. This intermediate is then reacted with 4-fluoronitrobenzene under nucleophilic aromatic substitution conditions to yield 4-(2,4-dichlorophenoxy)nitrobenzene.
Reduction of the Nitro Group: The nitro group in 4-(2,4-dichlorophenoxy)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-(2,4-dichlorophenoxy)aniline.
Formation of the Oxazolidinone Ring: The aniline derivative is then reacted with ethylene carbonate to form the oxazolidinone ring, yielding 2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the formulation of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with structural similarities, used in various chemical and industrial applications.
Uniqueness
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to the presence of both dichlorophenoxy and oxazolidinone groups, which confer distinct chemical and biological properties
特性
CAS番号 |
87757-16-2 |
|---|---|
分子式 |
C18H17Cl2NO4 |
分子量 |
382.2 g/mol |
IUPAC名 |
2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C18H17Cl2NO4/c1-12(18(22)21-9-2-10-23-21)24-14-4-6-15(7-5-14)25-17-8-3-13(19)11-16(17)20/h3-8,11-12H,2,9-10H2,1H3 |
InChIキー |
PRGZEOALGOHFJB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(hydroxymethyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8601482.png)
![Thieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8601492.png)


![N-[1-(4-methoxyphenyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B8601512.png)



